molecular formula C13H19NaO5S B12692380 Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate CAS No. 93803-96-4

Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate

Cat. No.: B12692380
CAS No.: 93803-96-4
M. Wt: 310.34 g/mol
InChI Key: ZZBCRQJQLKNSIF-UHFFFAOYSA-M
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Description

Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulphonate group, a hydroxyphenoxy group, and a tert-butyl group. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate typically involves the reaction of 3-(tert-butyl)-2-hydroxyphenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulphonate group can form ionic interactions with positively charged sites, while the hydroxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(2-hydroxyphenoxy)propanesulphonate
  • Sodium 3-(4-hydroxyphenoxy)propanesulphonate
  • Sodium 3-(tert-butyl-4-hydroxyphenoxy)propanesulphonate

Uniqueness

Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate is unique due to the presence of the tert-butyl group, which enhances its stability and hydrophobicity. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

93803-96-4

Molecular Formula

C13H19NaO5S

Molecular Weight

310.34 g/mol

IUPAC Name

sodium;3-(3-tert-butyl-2-hydroxyphenoxy)propane-1-sulfonate

InChI

InChI=1S/C13H20O5S.Na/c1-13(2,3)10-6-4-7-11(12(10)14)18-8-5-9-19(15,16)17;/h4,6-7,14H,5,8-9H2,1-3H3,(H,15,16,17);/q;+1/p-1

InChI Key

ZZBCRQJQLKNSIF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OCCCS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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